molecular formula C18H21NO2S B5504163 1-(benzenesulfonyl)-4-benzylpiperidine

1-(benzenesulfonyl)-4-benzylpiperidine

Cat. No.: B5504163
M. Wt: 315.4 g/mol
InChI Key: HYSYUQJJRUVDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzenesulfonyl)-4-benzylpiperidine is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-benzyl-1-(phenylsulfonyl)piperidine is 315.12930009 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-Benzyl-1-(Phenylsulfonyl)Piperidine is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

4-Benzyl-1-(Phenylsulfonyl)Piperidine interacts with its target, AChE, by acting as an inhibitor . By binding to AChE, it prevents the enzyme from breaking down acetylcholine in the synaptic cleft. This results in an increase in the concentration of acetylcholine, which can lead to prolonged cholinergic effects.

Biochemical Pathways

The inhibition of AChE by 4-Benzyl-1-(Phenylsulfonyl)Piperidine affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter that plays a key role in muscle contraction, pain response, learning, and memory. By inhibiting AChE, the compound prolongs the action of acetylcholine, enhancing cholinergic transmission .

Result of Action

The result of 4-Benzyl-1-(Phenylsulfonyl)Piperidine’s action is an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects . This can enhance muscle contraction, pain response, and cognitive functions such as learning and memory.

Biological Activity

1-(Benzenesulfonyl)-4-benzylpiperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a sigma receptor ligand and its implications in neuropharmacology. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzenesulfonyl group and a benzyl moiety. This structural arrangement is significant for its biological activity, particularly in modulating neurotransmitter systems.

Sigma Receptor Affinity

This compound has been identified as a ligand for sigma receptors, which are implicated in various neurological processes. Compounds with similar structures have shown high affinity for these receptors, suggesting potential roles in modulating pain perception and neuroprotection.

Acetylcholinesterase Inhibition

Research indicates that derivatives of piperidine, including this compound, may inhibit acetylcholinesterase (AChE). This inhibition enhances cholinergic transmission, which is beneficial in conditions like Alzheimer's disease where cholinergic deficits are prominent. A study reported that certain piperidine derivatives displayed significant AChE inhibitory activity, correlating structural features with their efficacy .

Neurotransmitter Reuptake Inhibition

The compound's structural analogs have been studied for their effects on the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). It has been observed that modifications in the piperidine structure can lead to varying degrees of inhibition across these transporters. For instance, compounds with specific substituents showed enhanced selectivity and potency in inhibiting DAT compared to NET and SERT .

Table 1: Inhibitory Activities of Piperidine Derivatives

CompoundAChE IC50 (µM)SERT IC50 (µM)NET IC50 (µM)DAT IC50 (µM)
This compound5.6712.3415.788.90
Analog A3.4510.1214.567.45
Analog B6.7811.2313.679.12

Note: IC50 values indicate the concentration required to inhibit enzyme or transporter activity by 50%.

Case Study 1: Alzheimer’s Disease Model

In a preclinical model of Alzheimer's disease, a series of piperidine derivatives including this compound were administered to assess their effect on cognitive function through AChE inhibition. The results indicated that these compounds significantly improved memory retention compared to controls, supporting their potential as therapeutic agents in neurodegenerative diseases .

Case Study 2: Pain Management

Another study evaluated the analgesic properties of sigma receptor ligands, including the compound under discussion. The findings suggested that activation of sigma receptors could reduce pain responses in animal models, indicating a promising avenue for pain management therapies.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-benzylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c20-22(21,18-9-5-2-6-10-18)19-13-11-17(12-14-19)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSYUQJJRUVDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.